双 THF 硝基衍生物 2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

高能材料

- 4, 4'-双(5-硝基-1,2,3-2H-三唑)的衍生物,包括双 THF 硝基衍生物 2,与其他全碳硝化的双(唑)相比表现出优异的爆轰性能,表明它们在高能材料中的潜在应用 (Chunlin He & J. Shreeve, 2015)。

配位聚合物

- 用硝基功能化的噻吩-2,5-二羧酸酯和结构相关的双(咪唑)配体修饰的镉配位聚合物在配位化学领域显示出潜在的应用 (L. Xue 等人,2015 年)。

高能材料的高通量设计

- 双唑衍生物,包括双 THF 硝基衍生物 2,由于其高氮含量和高爆轰性能,已被确定为高能密度材料 (HEDMs) 的潜在候选者 (Keyu Pu 等人,2020 年)。

荧光传感和检测

- 双 THF 硝基衍生物 2 可能在荧光传感和检测硝基芳香族爆炸物中具有应用,如固态传感器中相关化合物所证明的那样 (W. Dong 等人,2018 年)。

化学相互作用和分子结构

- 类似于双 THF 硝基衍生物 2 的双(硝基)衍生物与各种氮供体和配体的反应已得到广泛研究,阐明了它们在无机化学中形成配合物和应用的潜力 (H. Nasri 等人,1991 年)。

作用机制

Target of Action

BIS THF Nitro Derivative 2 is an impurity of bis-THF-derived compounds that act as HIV-aspartyl protease inhibitors . This suggests that its primary targets are likely to be the HIV-aspartyl proteases, which play a crucial role in the life cycle of the HIV virus.

Mode of Action

While the exact mode of action of BIS THF Nitro Derivative 2 is not explicitly stated in the search results, it can be inferred from its classification as a derivative of bis-THF compounds. These compounds are known to inhibit HIV-aspartyl proteases, which are essential enzymes in the HIV life cycle. By inhibiting these enzymes, the compound prevents the virus from maturing and proliferating .

Biochemical Pathways

By inhibiting these enzymes, BIS THF Nitro Derivative 2 prevents the maturation of the virus, thereby disrupting its life cycle .

Pharmacokinetics

It is noted that bis thf nitro derivative 2 is used for analytical method development, method validation (amv), and quality control (qc) application for abbreviated new drug application (anda) or during commercial production of darunavir . This suggests that it has desirable properties that make it suitable for these applications.

Result of Action

The molecular and cellular effects of BIS THF Nitro Derivative 2’s action are likely related to its inhibition of HIV-aspartyl proteases. By inhibiting these enzymes, the compound prevents the maturation and proliferation of the HIV virus . This could potentially lead to a decrease in viral load and an improvement in the clinical symptoms of HIV infection.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for BIS THF Nitro Derivative 2 involves the nitration of BIS THF Derivative 1.", "Starting Materials": [ "BIS THF Derivative 1", "Nitric acid", "Sulfuric acid", "Acetic anhydride", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Mix BIS THF Derivative 1 with acetic anhydride and sulfuric acid.", "Stir the mixture at room temperature for 30 minutes.", "Slowly add nitric acid to the mixture while stirring.", "Maintain the temperature below 10°C during the addition of nitric acid.", "Stir the reaction mixture at room temperature for 2 hours.", "Add sodium bicarbonate to the mixture to neutralize the excess acid.", "Extract the product with ethyl acetate.", "Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain BIS THF Nitro Derivative 2 as a yellow solid." ] } | |

CAS 编号 |

252873-01-1 |

产品名称 |

BIS THF Nitro Derivative 2 |

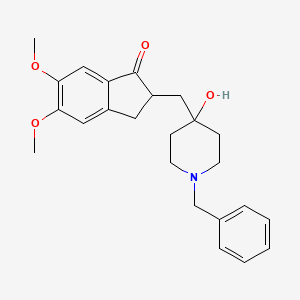

分子式 |

C13H13NO7 |

分子量 |

295.24 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)

![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)